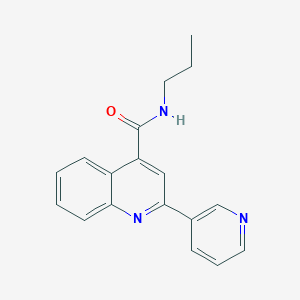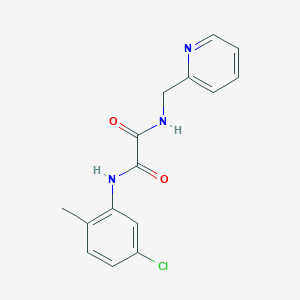
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide belongs to the quinoline derivative family. Quinoline derivatives have been the focus of numerous studies due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
Quinoline derivatives are typically synthesized through reactions involving arylimines and acrylates or acrylamides. For instance, Duvelleroy et al. (2005) described the synthesis of quinoline-4-carboxylic acid derivatives through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines, catalyzed by InCl3 and microwave irradiation (Duvelleroy et al., 2005).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with variations in polymorphic forms. For example, Shishkina et al. (2018) investigated the polymorphic modifications of a quinoline carboxamide, revealing differences in crystal packing and organization levels in the triclinic and monoclinic forms (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives are known for their reactivity and diverse chemical properties. The synthesis process often involves reactions such as electrophilic cyclization, as discussed by Toda et al. (2000), who explored the synthesis of methoxy-2-quinolones via Pummerer-type cyclization (Toda et al., 2000).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and crystallinity, can vary. For example, Patil et al. (2011) synthesized polyamides containing a quinoxaline moiety and analyzed their solubility, viscosity, and amorphous nature through X-ray diffraction and differential scanning calorimetry (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure. As Fazal et al. (2015) demonstrated, even small structural differences can significantly impact the electronic properties and interactions of quinoline derivatives (Fazal et al., 2015).
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives have shown significant effectiveness as corrosion inhibitors, particularly in protecting metallic surfaces. The electron-rich nature of these compounds, due to the presence of nitrogen atoms and other substituents like methoxy groups, enables them to adsorb onto metal surfaces. This forms stable chelating complexes, significantly reducing corrosion rates. This application is vital in extending the lifespan of metal components in industrial settings, highlighting the compound's potential in corrosion resistance studies (Verma et al., 2020).
Antimicrobial and Anticancer Activities
Quinoline derivatives are extensively studied for their biological activities, including their antimicrobial and anticancer properties. These compounds interact with various biological targets, showing promise in developing new therapeutic agents. Their mechanisms of action often involve interfering with the DNA synthesis of cancer cells or microbes, providing a pathway for the development of novel treatments for various diseases. Research on quinoline derivatives' structural modification has led to compounds with enhanced biological activities, underscoring their importance in drug discovery and development processes (Shang et al., 2018).
Optoelectronic Materials
The structural framework of quinoline derivatives lends itself well to the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promising applications in electronic devices, luminescent elements, and photoelectric conversion elements. Their ability to facilitate charge transfer and light emission is particularly valuable in creating efficient organic light-emitting diodes (OLEDs) and other electronic components. This application demonstrates the compound's potential in the field of materials science, contributing to advancements in technology and electronics (Lipunova et al., 2018).
Ecotoxicology and Environmental Safety
In the context of environmental science, quinoline derivatives have been studied for their ecotoxicological impacts. Understanding the sorption behavior of these compounds in soils and their potential toxic effects on aquatic and terrestrial ecosystems is crucial. This research aids in assessing the environmental risk posed by the release of quinoline derivatives into natural habitats, guiding regulations and safety measures to minimize ecological damage (Tolls, 2001).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-12-11-21-20(23)17-13-19(14-7-9-15(25-2)10-8-14)22-18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRALXLSWCGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)

![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)